2,4-Dichlorobenzenethiol

描述

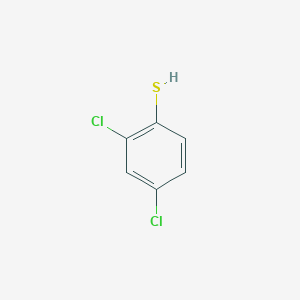

2,4-Dichlorobenzenethiol is a halogenated aromatic thiol with the molecular formula C6H4Cl2S. It is characterized by the presence of two chlorine atoms and a thiol group attached to a benzene ring. This compound is known for its unique chemical properties and applications in various fields, including chemistry, biology, and industry .

准备方法

Synthetic Routes and Reaction Conditions: 2,4-Dichlorobenzenethiol can be synthesized through several methods. One common approach involves the reaction of 2,4-dichloronitrobenzene with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to yield the desired thiol compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and distillation to remove impurities and obtain the final product .

化学反应分析

Condensation with Monochloroacetic Acid

2,4-Dichlorobenzenethiol undergoes condensation with monochloroacetic acid to form 2,4-dichlorophenyl thioglycolic acid, a reaction critical for synthesizing thioglycolate derivatives. This process involves steam distillation followed by acid-catalyzed coupling, achieving yields up to 94% under optimized conditions .

Reaction Conditions and Yields

| Example | Reactants | Catalyst/Conditions | Yield |

|---|---|---|---|

| 1 | p-Dichlorobenzene, chlorosulfonic acid, thionyl chloride | Zn/H₂SO₄, 40–90°C | 94% |

| 2 | p-Dichlorobenzene, chlorosulfonic acid | Zn/H₂SO₄, 40–90°C | 94% |

| 3 | p-Dichlorobenzene, phosphorus trichloride | Zn/H₂SO₄, 60–90°C | 81% |

The mechanism involves sulfonation of dichlorobenzene to form sulfonyl chloride intermediates, followed by zinc reduction to the thiol and subsequent condensation .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling of this compound with aryl halides enables C–S bond formation. For instance, coupling with chloroiodobenzene using Pd(PPh₃)₄ and Cs₂CO₃ in toluene at 110°C yields 82% biphenyl thioethers .

Optimized Protocol

- Catalyst : Tetrakis(triphenylphosphine)palladium(0) (0.1 mmol)

- Base : Cesium carbonate (2.5 mmol)

- Solvent : Toluene, 16 h under N₂.

科学研究应用

Medicinal Chemistry

Cytotoxicity and Neuroprotection Studies

Recent studies have highlighted the potential of 2,4-dichlorobenzenethiol in the development of therapeutic agents targeting neurodegenerative diseases. In one study, it was utilized in high-throughput screening (HTS) to identify compounds that inhibit the aggregation of mutant superoxide dismutase 1 (SOD1), which is implicated in amyotrophic lateral sclerosis (ALS). The compound demonstrated significant cytoprotective effects against SOD1-induced cytotoxicity, showing an effective concentration (EC50) that indicates its potential as a neuroprotective agent .

Table 1: Cytotoxicity Protection Assay Results

| Compound | EC50 (nM) |

|---|---|

| This compound | 170 |

| Radicicol | 85 |

Environmental Science

Trapping Agent for Electrophiles

This compound has been employed as a trapping agent for electrophiles produced during the metabolism of nitrosamines. This application is crucial in understanding the metabolic pathways and potential toxicity of nitrosamines, which are known carcinogens. The compound effectively captures alkylating intermediates, aiding in the assessment of exposure risks .

Materials Science

Surface-Enhanced Raman Spectroscopy (SERS)

The compound has also found applications in developing surface-enhanced Raman sensors. These sensors are used for detecting various substances, including biowarfare agents and glucose. The ability of this compound to enhance Raman signals makes it valuable in analytical chemistry for sensitive detection methods .

Table 2: SERS Applications

| Application | Description |

|---|---|

| Biowarfare Agent Detection | Utilizes SERS for identifying chemical threats |

| Glucose Monitoring | Enhances detection sensitivity for glucose levels |

Case Studies

Case Study 1: Neuroprotective Properties

In a study examining neuroprotective compounds against SOD1 aggregation, this compound was identified as one of the most potent inhibitors. The study involved testing various analogues and assessing their efficacy in protecting neuronal cells from toxicity induced by mutant SOD1 proteins. The results indicated that modifications to the compound could enhance its protective properties further .

Case Study 2: Environmental Monitoring

Another significant application was reported where this compound was used to monitor nitrosamine metabolism in rat liver preparations. The study revealed that the compound effectively trapped methylating agents produced during nitrosamine exposure, providing insights into metabolic pathways and potential carcinogenic risks associated with these compounds .

作用机制

The mechanism of action of 2,4-dichlorobenzenethiol involves its interaction with molecular targets such as enzymes and proteins. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modification of enzyme activity. This interaction can affect various biochemical pathways and cellular processes .

相似化合物的比较

Thiophenol: Similar structure but lacks chlorine atoms.

4-Chlorothiophenol: Contains one chlorine atom instead of two.

3,5-Bis(trifluoromethyl)benzenethiol: Contains trifluoromethyl groups instead of chlorine.

Uniqueness: 2,4-Dichlorobenzenethiol is unique due to the presence of two chlorine atoms, which enhance its reactivity and provide distinct chemical properties compared to other thiophenols. This makes it particularly useful in specific synthetic and industrial applications .

生物活性

2,4-Dichlorobenzenethiol (24DBT) is a halogenated aromatic thiol with the chemical formula C6H4Cl2S. It is primarily utilized in chemical synthesis and as an intermediate in various organic reactions. This article explores the biological activities of 24DBT, focusing on its antimicrobial, cytotoxic, and potential therapeutic properties based on recent research findings.

- CAS Number : 1122-41-4

- Molecular Weight : 175.07 g/mol

- Physical State : Liquid

- Density : 1.418 g/mL at 25 °C

- Boiling Point : 60-62 °C at 1.5 mmHg

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including antimicrobial and cytotoxic effects. Below are detailed findings from recent studies.

Antimicrobial Activity

A study evaluating the antimicrobial properties of 24DBT revealed significant efficacy against a range of pathogens. The compound was tested against both gram-positive and gram-negative bacteria, as well as fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 50 µg/mL |

| Escherichia coli | 75 µg/mL |

| Candida albicans | 100 µg/mL |

| Aspergillus fumigatus | 200 µg/mL |

These results suggest that 24DBT may serve as a potential candidate for developing new antimicrobial agents, particularly in treating infections caused by resistant strains.

Cytotoxic Activity

The cytotoxic effects of 24DBT were evaluated using human cancer cell lines, including MDA-MB-231 (breast cancer) and HepG-2 (liver cancer). The compound demonstrated notable cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 15 |

| HepG-2 | 20 |

These findings highlight the potential of 24DBT in cancer therapeutics, warranting further investigation into its mechanisms of action.

While the precise mechanisms remain under investigation, preliminary studies suggest that the biological activity of 24DBT may be attributed to its ability to disrupt cellular processes. The compound's thiol group is hypothesized to interact with cellular proteins and enzymes, leading to altered function and subsequent cell death.

Case Studies

- Antimicrobial Efficacy : A case study conducted on the efficacy of 24DBT against multi-drug resistant Staphylococcus aureus showed a significant reduction in bacterial load when treated with sub-MIC concentrations, indicating a potential role in biofilm disruption.

- Cytotoxicity in Cancer Models : In vitro studies on MDA-MB-231 cells treated with varying concentrations of 24DBT revealed dose-dependent cytotoxicity. Flow cytometry analysis indicated an increase in apoptotic cells correlating with higher concentrations of the compound.

属性

IUPAC Name |

2,4-dichlorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2S/c7-4-1-2-6(9)5(8)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGBVJFREPSJSNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20149945 | |

| Record name | 2,4-Dichlorobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1122-41-4 | |

| Record name | 2,4-Dichlorobenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1122-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichlorobenzenethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001122414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichlorobenzenethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20149945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichlorobenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is 2,4-dichlorobenzenethiol significant in environmental chemistry research?

A: this compound (2,4-DCBT) is a key precursor to PCTA/DTs [, ], which are sulfur analogues to the highly toxic polychlorinated dibenzo-p-dioxins/dibenzofurans (PCDD/Fs). Understanding the formation mechanisms of PCTA/DTs from precursors like 2,4-DCBT is crucial for mitigating their environmental release and potential harm.

Q2: How does this compound contribute to the formation of PCTA/DTs?

A: Quantum chemical calculations reveal that 2,4-DCBT can form PCTA/DTs through several energetically feasible pathways in the gas phase []. These pathways involve the formation of reactive intermediates, including 2,4-dichlorothiophenoxy radicals, sulfydryl-substituted phenyl radicals, and thiophenoxyl diradicals. These intermediates undergo self/cross-coupling reactions, primarily through sulfur-carbon and carbon-carbon coupling modes, ultimately leading to PCTA/DT formation [, ].

Q3: What is the role of computational chemistry in understanding PCTA/DT formation from this compound?

A: Computational methods like density functional theory (DFT) are essential for elucidating the reaction mechanisms and kinetics of PCTA/DT formation from 2,4-DCBT [, ]. These calculations provide insights into the thermodynamic and kinetic parameters of various reaction pathways, helping identify the most favorable routes and predict the formation potential of specific PCTA/DT congeners.

Q4: Can this compound be used to synthesize other materials besides PCTA/DTs?

A: Yes, research shows that 2,4-DCBT can act as a ligand in the synthesis of silver nanoclusters. One study demonstrates the formation of a novel silver cluster, [Ag59(2,5-DCBT)32]3–, using 2,4-DCBT as the stabilizing ligand []. This cluster exhibits distinct optical properties and can act as a precursor for synthesizing other well-known silver clusters through ligand exchange reactions [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。